4-Cyclopropylmethoxy-3-methyl-benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(cyclopropylmethoxy)-3-methylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9-6-11(7-13)4-5-12(9)14-8-10-2-3-10/h4-6,10H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTIFFMDFNKABY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)OCC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Cyclopropylmethoxy 3 Methyl Benzonitrile and Analogues
Precursor Synthesis Strategies for Substituted Benzonitrile (B105546) Cores
The formation of the nitrile group on an aromatic ring is a key transformation for which numerous methods have been developed, ranging from classical name reactions to modern transition-metal-catalyzed processes. nih.govnumberanalytics.com
Palladium-Catalyzed Cyanation Reactions from Aryl Halides (e.g., Aryl Bromides)
Palladium-catalyzed cross-coupling reactions have become one of the most popular and versatile methods for the synthesis of benzonitriles from aryl halides. rsc.orgbohrium.com This methodology offers mild reaction conditions and a high degree of functional group tolerance compared to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions. nih.gov The first palladium-catalyzed cyanation was reported in 1973, and since then, significant advancements have been made to overcome initial challenges such as catalyst deactivation by cyanide ions. nih.govbohrium.com
The catalytic cycle is understood to proceed through steps common to other cross-coupling reactions: oxidative addition of the aryl halide to a Pd(0) species, ligand exchange, and reductive elimination to form the aryl nitrile product. wikipedia.org A key challenge has been catalyst poisoning by the cyanide anion, which can bind strongly to palladium intermediates. nih.gov Modern protocols mitigate this by using specific ligands, additives, or cyanide sources with low solubility to control the concentration of free cyanide in the reaction mixture. nih.govbohrium.com
Bulky, electron-rich phosphine (B1218219) ligands, such as those developed by Buchwald (e.g., XPhos, SPhos) and Hartwig, have been instrumental in developing highly efficient catalyst systems. nih.govyoutube.com These ligands stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. youtube.com For instance, the use of an air-stable XantPhos-PdCl₂ precatalyst allows for the efficient cyanation of various substituted aryl bromides. organic-chemistry.org
| Catalyst System | Cyanide Source | Solvent | Temperature | Key Features | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂, CM-phos | K₄[Fe(CN)₆]·3H₂O | Acetonitrile (B52724)/Water | 70 °C | Effective for aryl chlorides, uses a non-toxic cyanide source. | blogspot.com |
| Pd/C, dppf | Zn(CN)₂ | DMAc | 100-120 °C | Practical method applicable to various aryl bromides and active chlorides. | blogspot.com |
| XantPhos-PdCl₂ | NaCN | Toluene (B28343) | 110 °C | Air-stable precatalyst, good for substituted aryl bromides. | organic-chemistry.org |
| Palladacycle Precatalyst (P1), XPhos | K₄[Fe(CN)₆]·3H₂O | Dioxane/Water | ≤ 100 °C | Rapid (1 hr), applicable to aryl chlorides and heterocycles. | nih.gov |
Copper-Catalyzed Nitrile Synthesis from Aryl Halides utilizing Formamide (B127407) as a Cyanating Agent
To circumvent the use of highly toxic metal cyanides, alternative cyanide sources have been explored. Formamide (HCONH₂) has emerged as a practical and less hazardous "CN" source for the cyanation of aryl halides. rsc.orgresearchgate.net Copper-catalyzed protocols have been successfully developed for this transformation. A system using copper(I) iodide (CuI) with a triphenylphosphine (B44618) (PPh₃) ligand can effectively convert a range of electron-donating and electron-withdrawing aryl halides into their corresponding nitriles in moderate to excellent yields. rsc.orgrsc.org
The reaction mechanism is thought to involve the dehydration of formamide to generate the cyanide species in situ, which then participates in the copper-catalyzed coupling with the aryl halide. researchgate.netresearchgate.net This method provides a valuable alternative to palladium-based systems, utilizing an inexpensive and readily available copper catalyst. rsc.org Some protocols have been developed that function effectively under ligand- and base-free conditions, further simplifying the procedure. researchgate.net While early methods required high temperatures (130–145 °C), newer systems can operate at a lower temperature of 100 °C, increasing the attractiveness of this approach for synthetic and pharmaceutical chemistry. researchgate.netresearchgate.net
| Catalyst/Ligand | Cyanide Source | Solvent/Additive | Temperature | Substrate Scope | Reference |
|---|---|---|---|---|---|
| CuI (20 mol%), PPh₃ (20 mol%) | Formamide | Phosphorus oxychloride | 140 °C | Electron-donating and -withdrawing aryl halides. | rsc.org |
| Copper Catalyst (unspecified) | Formamide | Ligand- and base-free | 100 °C | Aryl iodides with good functional group compatibility. | researchgate.net |
| Pd(OAc)₂ (3.5 mol-%), PPh₃ (7.0 mol-%) | TCT-formamide reagent | Formamide, K₂CO₃ | 130 °C | Aryl halides, using a pre-formed cyanating agent from formamide and cyanuric chloride. | researchgate.net |
Houben-Fischer Synthesis and Related Base-Hydrolysis Approaches for Aromatic Nitriles
The Houben-Fischer synthesis is a classical method for preparing aromatic nitriles that proceeds via the basic hydrolysis of trichloromethyl aryl ketimines. drugfuture.com These ketimine precursors are typically formed from the reaction of an electron-rich aromatic compound with trichloroacetonitrile. The subsequent treatment with a base, such as potassium hydroxide (B78521) in ethanol, leads to the formation of the corresponding aromatic nitrile.
This reaction is related to the Houben-Hoesch reaction, where nitriles condense with polyhydroxyphenols to form ketones. thermofisher.comwikipedia.org In the Houben-Fischer synthesis, the trichloromethyl group is essential for the final conversion to the nitrile functionality under basic conditions. The reaction provides a pathway to aromatic nitriles from activated arenes, although its scope can be limited compared to modern cross-coupling methods. drugfuture.com
Another related approach involves the dehydration of aldoximes. Aromatic aldoximes, which can be prepared from the corresponding aldehydes, undergo dehydration to yield nitriles. nih.gov While this can be achieved with various chemical reagents, recent advances have focused on biocatalytic methods using engineered aldoxime dehydratase (Oxd) enzymes, offering a sustainable and energy-efficient route to aromatic nitriles. nih.gov
Cyanation via Zinc Cyanide or Other Metal Cyanide Reagents
Among the various metal cyanide reagents used in transition-metal-catalyzed cyanations, zinc cyanide (Zn(CN)₂) has found wide application. nih.govresearchgate.net It is significantly less toxic than alkali metal cyanides like KCN or NaCN, making it a safer reagent to handle. nih.gov Furthermore, its low solubility in many organic solvents helps to maintain a low concentration of free cyanide, which is crucial for preventing palladium catalyst deactivation. nih.gov
Palladium-catalyzed cyanations using Zn(CN)₂ are effective for a wide range of aryl halides, including the more challenging and less reactive aryl chlorides. acs.orgnih.gov These reactions are often performed in solvents like THF or DMAc, and the development of specific ligand systems has enabled these transformations to occur at mild temperatures, sometimes even at room temperature. organic-chemistry.orgnih.gov For example, a general method for the cyanation of (hetero)aryl halides and triflates with Zn(CN)₂ in an aqueous THF mixture has been developed, which avoids the need for rigorously dry conditions. nih.gov
Another important, though highly toxic, cyanide source is potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). As a non-toxic food additive, it represents a much safer alternative. nih.gov Palladium-catalyzed systems have been successfully developed to use K₄[Fe(CN)₆] for the cyanation of aryl halides, often in aqueous biphasic systems to facilitate the reaction. nih.govacs.org
| Cyanide Source | Catalyst System | Conditions | Advantages | Reference |
|---|---|---|---|---|
| Zn(CN)₂ | Palladacycle Precatalyst (P1) | THF/H₂O, rt to 40 °C | Less toxic, mild conditions, applicable to aryl chlorides and triflates. | acs.orgnih.gov |
| K₄[Fe(CN)₆]·3H₂O | Palladacycle Precatalyst (P1), XPhos | Dioxane/H₂O, ≤ 100 °C | Non-toxic cyanide source, fast reaction times. | nih.gov |
| NaCN | Pd(0), t-Bu₃P | MeCN-THF | Avoids toxic promoters, uses low-boiling recyclable solvents. | organic-chemistry.org |
| CuCN | None (Rosenmund-von Braun) | High Temperature (e.g., 200 °C) | Classical method, often requires stoichiometric copper. | numberanalytics.comwikipedia.org |
Stereoselective and Regioselective Introduction of the Cyclopropylmethoxy Group
Once the substituted benzonitrile core, such as 4-hydroxy-3-methylbenzonitrile (B190005), is synthesized, the final step is the installation of the cyclopropylmethoxy group. This is typically achieved through an etherification reaction.
Etherification Reactions (e.g., Williamson Ether Synthesis) for Cyclopropylmethoxy Installation
The Williamson ether synthesis is a robust and widely used method for forming ethers. numberanalytics.comyoutube.com The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, where an alkoxide or phenoxide ion acts as a nucleophile, attacking an alkyl halide to displace the halide and form the ether linkage. vaia.commasterorganicchemistry.com
To synthesize 4-Cyclopropylmethoxy-3-methyl-benzonitrile, the precursor would be 4-hydroxy-3-methylbenzonitrile. This phenolic compound is first deprotonated with a suitable base to form the more nucleophilic phenoxide ion. Common bases for this purpose include sodium hydride (NaH) or potassium carbonate (K₂CO₃). youtube.com The resulting phenoxide then reacts with an appropriate electrophile, which in this case is a cyclopropylmethyl halide, such as (bromomethyl)cyclopropane (B137280) or (iodomethyl)cyclopropane.
The reaction is an Sₙ2 process, so primary alkyl halides are preferred to minimize competing elimination reactions. numberanalytics.commasterorganicchemistry.com Since (bromomethyl)cyclopropane is a primary halide, it is an excellent substrate for this reaction. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile to facilitate the Sₙ2 mechanism. numberanalytics.com This regioselective O-alkylation of the phenolic hydroxyl group provides a direct and efficient route to the target molecule. rsc.orgpnnl.gov
| Nucleophile Precursor | Electrophile | Base | Solvent | Reaction Type | Reference |
|---|---|---|---|---|---|
| 4-Hydroxy-3-methylbenzonitrile | (Bromomethyl)cyclopropane | NaH, K₂CO₃, or NaOH | DMF, Acetonitrile, or THF | Williamson Ether Synthesis (Sₙ2) | numberanalytics.comvaia.com |
| Phenol (B47542) | Alkyl Halide (e.g., CH₃I) | Strong Base (e.g., NaH) | Polar Aprotic (e.g., DMSO) | Williamson Ether Synthesis (Sₙ2) | numberanalytics.com |
| Cyclohexanol | 1-Bromopropane | Na | Not specified | Williamson Ether Synthesis (Sₙ2) | vaia.com |
Exploration of Rearrangement Reactions Involving Cyclopropylmethoxybenzene Derivatives
Rearrangement reactions are powerful tools in organic synthesis for complex structural modifications. Within the context of aryl ethers, such as cyclopropylmethoxybenzene derivatives, the Claisen rearrangement stands as a cornerstone chemistryviews.orgchemistryviews.org-sigmatropic rearrangement. nrochemistry.comorganic-chemistry.org This reaction typically involves the thermal conversion of an allyl aryl ether into a γ,δ-unsaturated carbonyl compound or, more relevant to this scaffold, an o-allylphenol. nrochemistry.comwikipedia.org
The mechanism is a concerted, intramolecular process that proceeds through a highly ordered, six-membered cyclic transition state, often preferring a chair-like conformation. organic-chemistry.orglibretexts.orglibretexts.org Evidence for this intramolecular pathway is robust, confirmed by crossover experiments which show no intermolecular product formation. wikipedia.org The classic aromatic Claisen rearrangement of an allyl aryl ether first yields a non-aromatic ortho dienone intermediate, which rapidly tautomerizes to the stable aromatic o-allylphenol product. nrochemistry.comlibretexts.org
While the archetypal Claisen rearrangement requires an allyl group, its principles can inform the exploration of reactions for other derivatives. Should the ortho positions of the benzene (B151609) ring be substituted, the reaction can proceed via a subsequent Cope rearrangement, migrating the allyl group to the para position before rearomatization occurs. organic-chemistry.org The reaction conditions are typically thermal, often requiring high temperatures (>100-250 °C). organic-chemistry.orglibretexts.org
Several variations of the Claisen rearrangement have been developed to improve reaction rates and yields under milder conditions, often by modifying the substrate.
Notable Claisen Rearrangement Variations
| Rearrangement | Description | Key Features |
| Ireland-Claisen | The reaction of an allylic carboxylate with a strong base (like lithium diisopropylamide) to form a γ,δ-unsaturated carboxylic acid. wikipedia.org | Proceeds via a silyl (B83357) ketene (B1206846) acetal (B89532) intermediate; can occur at room temperature. wikipedia.org |
| Johnson-Claisen | The reaction of an allylic alcohol with an orthoester, often catalyzed by a weak acid, to yield a γ,δ-unsaturated ester. wikipedia.org | Typically requires high temperatures, though microwave assistance can accelerate the reaction. wikipedia.org |
| Eschenmoser-Claisen | Involves reacting an allylic alcohol with an N,N-dimethylacetamide dimethyl acetal to produce a γ,δ-unsaturated amide. | Allows for the formation of amides with high stereoselectivity. |
| Bellus-Claisen | The reaction of allylic ethers, amines, or thioethers with ketenes to give γ,δ-unsaturated esters, amides, or thioesters. wikipedia.org | Often uses electrophilic halogen-substituted ketenes. wikipedia.org |
While the direct Claisen rearrangement is specific to allyl ethers, the underlying principles of pericyclic reactions suggest that analogous thermal or metal-catalyzed rearrangements could be investigated for other unsaturated ethers related to the cyclopropylmethoxybenzene scaffold.
Functional Group Interconversions and Protecting Group Strategies
The synthesis of complex molecules like this compound relies heavily on functional group interconversions (FGI) and the strategic use of protecting groups. fiveable.meimperial.ac.uk FGI encompasses the transformation of one functional group into another through reactions like oxidation, reduction, substitution, and elimination. imperial.ac.uk
Key interconversions relevant to this synthesis include the formation of the nitrile and the manipulation of precursors. The nitrile group can be synthesized from various functionalities, such as the dehydration of primary amides or aldoximes, or through nucleophilic substitution of halides or sulfonates with a cyanide source. vanderbilt.edu Conversely, nitriles can be reduced to primary amines using reagents like LiAlH₄ or through catalytic hydrogenation. imperial.ac.uk
Protecting group strategies are essential, particularly for managing the reactivity of the phenolic hydroxyl group, a common precursor to the cyclopropylmethoxy ether. masterorganicchemistry.com A protecting group must be easy to introduce and remove in high yield and must remain stable during subsequent synthetic steps. thieme-connect.de
Common Protecting Groups for Phenolic Hydroxyls
| Protecting Group | Abbreviation | Installation Reagents | Deprotection Conditions | Stability Notes |
| tert-Butyldimethylsilyl Ether | TBDMS | TBDMS-Cl, imidazole, DMF | Fluoride ion sources (e.g., TBAF); strong acid/base. uwindsor.ca | Stable to many reagents but can be labile to strong acids. masterorganicchemistry.comuwindsor.ca |
| Triisopropylsilyl Ether | TIPS | TIPS-Cl, base | Fluoride ion sources (e.g., TBAF). | More stable to acid than TBDMS. uwindsor.ca |
| Methyl Ether | Me | Williamson Ether Synthesis (e.g., MeI, base) | Harsh conditions (e.g., BBr₃). | Very robust and stable, often removed in a late stage. uwindsor.ca |
| Benzyl Ether | Bn | BnBr, base | Catalytic Hydrogenolysis (H₂, Pd/C). imperial.ac.uk | Easily removed under mild, neutral conditions. |
| Methoxymethyl Ether | MOM | MOM-Cl, base | Acidic conditions (e.g., HCl in MeOH). masterorganicchemistry.com | Stable to bases and nucleophiles. masterorganicchemistry.com |
| Tetrafluoropyridyl Ether | TFP | Pentafluoropyridine, base | Mild conditions (e.g., methyl thioglycolate, KF, 18-crown-6). nih.gov | Stable to a range of acidic and basic conditions. nih.gov |
The choice of protecting group is critical. For instance, in a multi-step synthesis, a robust methyl ether might be used to protect a phenol early on, while a more labile silyl ether could be employed for temporary protection during a specific transformation. uwindsor.ca
Synthesis of Specifically Substituted Benzonitriles with Cyclopropylmethoxy Groups
Synthetic Routes to 2-Cyclopropylmethoxy-benzonitrile Derivatives
Synthesizing benzonitriles with substitution at the 2-position (ortho to the nitrile) requires a carefully planned sequence of reactions. A plausible pathway to a 2-cyclopropylmethoxy-benzonitrile derivative would likely begin with a readily available substituted phenol, such as 2-hydroxybenzonitrile (B42573) or a precursor like salicylaldehyde.
One potential route involves:
Protection/Preparation of Phenol : Starting with 2-cyanophenol, the phenolic hydroxyl group would be deprotonated with a suitable base (e.g., K₂CO₃, NaH).
Etherification : The resulting phenoxide undergoes a Williamson ether synthesis by reacting with (bromomethyl)cyclopropane or a related cyclopropylmethyl halide/sulfonate. This step introduces the desired cyclopropylmethoxy group.
Alternative Precursor : If starting with salicylaldehyde, the aldehyde could first be converted to an oxime using hydroxylamine (B1172632), followed by dehydration to the nitrile group. The etherification step could be performed either before or after the nitrile formation, depending on functional group compatibility.
Another strategy could involve a late-stage cyanation. For example, one could start with 2-methoxyphenol, convert it to 2-(cyclopropylmethoxy)anisole, and then introduce the nitrile through a sequence such as formylation followed by conversion to the nitrile, or via directed ortho-metalation followed by reaction with a cyanating agent.
Approaches to 3-Amino-4-(cyclopropylmethoxy)benzonitrile (B13032675) Analogues
The synthesis of a 3-amino-4-(cyclopropylmethoxy)benzonitrile presents a different set of challenges, primarily involving the management of the amino group's reactivity and directing the substitution pattern.
A common and effective strategy is to use a nitro group as a precursor to the amine. This approach offers several advantages, including the nitro group's strong electron-withdrawing nature which can activate the ring for nucleophilic aromatic substitution (SNAr).
Synthetic Strategy via SNAr:
Starting Material : A suitable starting material would be 4-chloro- or 4-fluoro-3-nitrobenzonitrile. The halogen at the 4-position is activated towards SNAr by the ortho- and para-directing nitro and cyano groups.
Ether Formation : The cyclopropylmethoxy group is introduced by reacting the starting material with cyclopropylmethoxide (generated from cyclopropylmethanol (B32771) and a strong base like NaH). The alkoxide displaces the halogen in an SNAr reaction.
Amine Formation : The final step is the reduction of the nitro group to the desired 3-amino functionality. This is typically achieved using standard reducing agents such as H₂ with a palladium catalyst (Pd/C), tin(II) chloride (SnCl₂), or iron in acetic acid.
An alternative route might start with 3-amino-4-hydroxybenzonitrile. google.com In this case, the amino group would likely require protection (e.g., as an acetyl or Boc derivative) to prevent it from interfering with the subsequent etherification step. mdpi.com After protection, the phenolic hydroxyl would be alkylated with (bromomethyl)cyclopropane, followed by the removal of the protecting group to reveal the 3-amino functionality. mdpi.com
Green Chemistry Principles in the Synthesis of Benzonitrile and Cyclopropylmethoxy Motifs
The principles of green chemistry are increasingly being applied to the synthesis of important chemical motifs to reduce environmental impact and improve efficiency. This is particularly relevant for the synthesis of benzonitriles, which has traditionally involved stoichiometric and often hazardous reagents.
A significant advancement is the development of a green synthetic route to benzonitrile from benzaldehyde (B42025) using an ionic liquid that serves multiple roles. rsc.orgresearchgate.netrsc.org In this process, a hydroxylamine salt of a sulfobutyl pyridine-based ionic liquid reacts with benzaldehyde. rsc.orgsemanticscholar.org
Comparison of Benzonitrile Synthesis Methods
| Feature | Traditional Method (e.g., from Benzaldehyde) | Green Ionic Liquid Method |
| Reagents | Benzaldehyde, hydroxylamine hydrochloride, metal salt catalyst, organic solvent. semanticscholar.org | Benzaldehyde, hydroxylamine-ionic liquid salt ((NH₂OH)₂·[HSO₃-b-Py]·HSO₄). rsc.org |
| Catalyst | Often requires a metal salt catalyst. rsc.orgresearchgate.net | The ionic liquid itself acts as the catalyst; no metal is needed. rsc.orgrsc.org |
| Byproducts | Generates HCl, leading to corrosion and waste. semanticscholar.org | No inorganic acid is released. semanticscholar.org |
| Solvent/Recycling | Requires organic solvents; catalyst separation can be difficult. rsc.org | Ionic liquid acts as a co-solvent and is easily recovered by phase separation for direct recycling. rsc.orgresearchgate.net |
| Efficiency | Longer reaction times are common. rsc.org | 100% conversion and yield reported at 120°C in 2 hours. rsc.orgrsc.org |
Applying these principles to the synthesis of this compound would involve using catalytic methods for the Williamson ether synthesis step, potentially with phase-transfer catalysts to minimize organic solvent use, and employing environmentally benign solvents throughout the process.
Biocatalytic Approaches for Nitrile Group Formation Relevant to the Compound
Biocatalysis offers a powerful and sustainable alternative for nitrile synthesis, circumventing the need for toxic cyanides and harsh reaction conditions often found in traditional chemical methods. nih.govtugraz.at Enzymes can operate under mild conditions (e.g., room temperature, neutral pH) in aqueous media, leading to cleaner processes with less waste. nih.gov
The most prominent enzymatic route for cyanide-free nitrile synthesis involves the use of aldoxime dehydratases (Oxd) . nih.govmdpi.com These enzymes catalyze the dehydration of aldoximes (readily formed from aldehydes and hydroxylamine) to produce the corresponding nitriles. chemistryviews.orgresearchgate.net
Key Biocatalytic Methods for Nitrile Synthesis
| Enzymatic System | Reaction | Substrate(s) | Key Advantages |
| Aldoxime Dehydratase (Oxd) | Aldoxime → Nitrile + H₂O | Aromatic and aliphatic aldoximes. mdpi.com | Cyanide-free, mild conditions, high efficiency, broad substrate scope. nih.govmdpi.com |
| Galactose Oxidase (and analogues) | Alcohol + Ammonia (B1221849) → Nitrile | Benzylic alcohols. uva.nl | Direct conversion from alcohols, uses air as an oxidant. uva.nl |
| Multi-enzyme Cascade | Carboxylic Acid → Aldehyde → Oxime → Nitrile | Carboxylic acids (e.g., from biomass). tugraz.at | Converts renewable feedstocks into valuable nitriles in a one-pot process. tugraz.at |
| Nitrilase | Nitrile ⇌ Carboxylic Acid + NH₃ | Nitriles (hydrolysis). nih.gov | Primarily used for nitrile hydrolysis but can be involved in synthetic pathways. nih.govresearchgate.net |
Whole-cell biocatalysts, such as recombinant E. coli overexpressing an aldoxime dehydratase, are often used. chemistryviews.org This approach avoids costly enzyme purification and enhances stability. Research has demonstrated the industrial viability of this method, achieving extremely high substrate loadings (up to 1.4 kg/L ) for the production of aliphatic nitriles. acs.org For the synthesis of this compound, a biocatalytic approach could be envisioned where the corresponding aldehyde, 4-cyclopropylmethoxy-3-methyl-benzaldehyde, is converted to the nitrile using an aldoxime dehydratase.
High Resolution Spectroscopic Characterization and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Assignment
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For a compound with the complexity of 4-Cyclopropylmethoxy-3-methyl-benzonitrile, a combination of one-dimensional and two-dimensional NMR techniques would be essential for unambiguous signal assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy would provide crucial information about the number of different types of protons and their neighboring environments. The expected spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the protons of the cyclopropylmethoxy group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would allow for the initial mapping of the proton framework.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Complementing the ¹H NMR data, ¹³C NMR spectroscopy would reveal the number of unique carbon environments within the molecule. The spectrum would show characteristic signals for the aromatic carbons, the nitrile carbon, the methyl carbon, and the carbons of the cyclopropylmethoxy substituent. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To definitively assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional NMR experiments would be necessary.
Correlation Spectroscopy (COSY): This experiment would identify protons that are coupled to each other, revealing the spin-spin coupling networks within the aromatic ring and the cyclopropylmethoxy group.
Heteronuclear Single Quantum Coherence (HMQC): This technique would correlate directly bonded proton and carbon atoms, allowing for the direct assignment of a carbon signal based on its attached proton's signal.
Heteronuclear Multiple Bond Correlation (HMBC): This powerful experiment shows correlations between protons and carbons that are separated by two or three bonds. This would be critical for establishing the connectivity between the cyclopropylmethoxy group and the benzonitrile (B105546) core, as well as the relative positions of the substituents on the aromatic ring.
Vibrational Spectroscopy Applications for Functional Group Identification
Vibrational spectroscopy techniques, such as FT-IR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the nitrile group (C≡N stretch), the ether linkage (C-O-C stretch), the aromatic ring (C=C stretches and C-H bends), and the aliphatic C-H bonds of the methyl and cyclopropyl (B3062369) groups. The precise positions of these bands would provide evidence for the presence of these functional groups.
Raman Spectroscopy (FT-Raman)
Raman spectroscopy provides complementary information to FT-IR. The nitrile group, due to its polarizability, typically gives a strong and sharp signal in the Raman spectrum. The aromatic ring vibrations would also be prominent. Comparing the FT-IR and Raman spectra can aid in the assignment of vibrational modes, as some modes that are weak in FT-IR may be strong in Raman, and vice versa.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns. The combination of chromatography with mass spectrometry provides a powerful method for separating the analyte from a mixture and obtaining a clean mass spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the compound is vaporized and separated on a capillary column before entering the mass spectrometer. The retention time (RT) in the gas chromatogram is a characteristic property of the compound under specific analytical conditions. nih.gov
Upon entering the mass spectrometer, the molecule is typically ionized by electron impact (EI), which causes it to fragment in a reproducible manner. The resulting mass spectrum displays the molecular ion peak (M⁺) and various fragment ions. The molecular ion peak confirms the molecular weight of the compound. For this compound (C₁₂H₁₃NO), the expected exact mass is approximately 187.10 g/mol .
The fragmentation pattern provides structural information. Key fragmentation pathways for this molecule would likely involve:
Loss of the cyclopropyl group: Cleavage of the ether linkage could result in the loss of a cyclopropyl radical (•C₃H₅), leading to a significant fragment ion.
McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible due to the lack of a γ-hydrogen relative to a carbonyl group, other rearrangements involving the ether oxygen could occur. miamioh.edu
Benzylic cleavage: Fragmentation of the bond between the aromatic ring and the ether oxygen or the methyl group can produce characteristic ions.
Loss of small molecules: Expulsion of stable neutral molecules like CO or HCN from the fragmented ring structure can also be observed.
The analysis of these fragments allows for the piecing together of the molecular structure, confirming the presence of the cyclopropylmethoxy, methyl, and benzonitrile functionalities.
Table 1: Predicted GC-MS Fragmentation Data for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Interpretation |
|---|---|---|
| 187 | [C₁₂H₁₃NO]⁺ | Molecular Ion (M⁺) |
| 146 | [M - C₃H₅]⁺ | Loss of cyclopropyl radical |
| 159 | [M - CO]⁺ | Possible loss of carbon monoxide after rearrangement |
| 116 | [C₈H₆N]⁺ | Fragment from cleavage of ether and methyl groups |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for analyzing compounds that are not sufficiently volatile or are thermally labile. thermofisher.com It separates compounds in a liquid phase before they are introduced into the mass spectrometer. lcms.cz For this compound, reverse-phase HPLC using a C18 column with a water/acetonitrile (B52724) or water/methanol gradient is a common approach. rsc.org
Unlike GC-MS, LC-MS employs soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). These methods typically result in less fragmentation and a more prominent protonated molecular ion [M+H]⁺ (in positive ion mode) or deprotonated ion [M-H]⁻ (in negative ion mode). nih.govlcms.cz For this compound, ESI in positive mode would be expected to produce a strong signal at m/z 188.11, corresponding to the [M+H]⁺ ion.
Tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ precursor ion to induce fragmentation and obtain structural information, similar to GC-MS but from a different ionic species.
Table 2: Expected LC-MS Data for this compound
| Parameter | Expected Value/Observation | Technique |
|---|---|---|
| Retention Time (t_R) | Dependent on column and mobile phase | Reverse-Phase HPLC |
| Precursor Ion (Positive ESI) | m/z 188.11 | [M+H]⁺ |
| MS/MS Fragments | Fragments corresponding to loss of C₃H₆, CH₃, etc. | Collision-Induced Dissociation (CID) |
X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique requires growing a single, high-quality crystal of the compound. While no specific crystal structure for this compound appears to be publicly available, the principles of the technique and expected findings can be discussed based on related structures. nih.govnih.govnih.gov
The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is used to calculate an electron density map, from which the positions of the individual atoms can be determined. mdpi.com This analysis provides precise bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation in the solid state. researchgate.net
For this compound, X-ray analysis would be expected to reveal:
The planarity of the benzene (B151609) ring.
The specific bond lengths of the C≡N triple bond (typically around 1.14 Å) and the C-C and C-O bonds of the cyclopropylmethoxy group. nih.gov
The orientation of the cyclopropylmethoxy and methyl substituents relative to the benzene ring.
The packing of the molecules in the crystal lattice, which is governed by intermolecular forces such as van der Waals interactions. nih.gov
Table 3: Predicted Crystallographic Parameters (Hypothetical)
| Parameter | Hypothetical Value/System | Significance |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell |
| Space Group | e.g., P2₁/c | Defines the symmetry operations within the crystal |
| Unit Cell Dimensions (a, b, c, α, β, γ) | To be determined | Defines the size and shape of the unit cell mdpi.com |
| C≡N Bond Length | ~1.14 - 1.16 Å | Confirms the nitrile functional group |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The spectrum is a plot of absorbance versus wavelength. The absorption bands correspond to the promotion of electrons from lower energy molecular orbitals to higher energy ones.
For aromatic compounds like this compound, the most significant absorptions are typically due to π→π* transitions within the benzene ring. ijermt.org The positions and intensities of these absorption bands are influenced by the substituents on the ring. The nitrile group (-CN) is an electron-withdrawing group, while the methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups are electron-donating. ijermt.org
The interplay of these substituents affects the energy of the molecular orbitals. Generally, electron-donating groups cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups can cause a hypsochromic (blue) shift. ijermt.org The spectrum of this compound would be expected to show characteristic absorption bands for a substituted benzene derivative. aip.orgresearchgate.net
Table 4: Expected UV-Vis Absorption Data for this compound (in a non-polar solvent like Hexane or Ethanol)
| Approximate λ_max (nm) | Transition Type | Associated Chromophore |
|---|---|---|
| ~220-240 nm | π→π | Primary benzene band (E-band) |
| ~260-290 nm | π→π | Secondary benzene band (B-band) with fine structure |
The exact λ_max values and molar absorptivity (ε) would need to be determined experimentally but can be predicted to fall within these ranges based on data from similarly substituted benzonitriles. ijermt.orgsigmaaldrich.com
Chemical Reactivity and Reaction Mechanisms of the Chemical Compound and Its Functional Groups
Reactivity of the Nitrile (-CN) Functional Group
The nitrile group is characterized by a carbon-nitrogen triple bond, which imparts a significant dipole moment to the functional group, rendering the carbon atom electrophilic. libretexts.org This inherent polarity makes the nitrile group susceptible to a variety of chemical transformations.
Nucleophilic Addition Reactions to the Nitrile Carbon
The electrophilic nature of the nitrile carbon atom allows for nucleophilic addition reactions. libretexts.orgwikipedia.org A diverse range of nucleophiles can attack this carbon, leading to the formation of an intermediate imine anion. libretexts.org This initial addition product can then undergo further reactions to yield a variety of functional groups.
Common nucleophiles that react with nitriles include organometallic reagents, such as Grignard reagents, which lead to the formation of ketones after hydrolysis of the intermediate imine. masterorganicchemistry.com Hydride reagents, like lithium aluminum hydride, also add to the nitrile carbon as part of a reductive process. chemistrysteps.com Water, although a weak nucleophile, can add to the nitrile group, particularly under acidic or basic conditions, to initiate hydrolysis. lumenlearning.com
Table 1: Examples of Nucleophilic Addition Reactions to Nitriles
| Nucleophile | Reagent Example | Intermediate | Final Product (after workup) |
|---|---|---|---|
| Grignard Reagent | RMgX | Imine salt | Ketone |
| Hydride | LiAlH₄ | Imine anion | Primary amine |
| Hydroxide (B78521) | NaOH/H₂O | Imine anion | Carboxylate |
| Alcohol | ROH | Imidate | Ester |
Reductive and Hydrolytic Transformations of the Nitrile Moiety
Reductive Transformations: The nitrile group can be completely reduced to a primary amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically employed for this transformation. wikipedia.orglibretexts.org The reaction proceeds through the nucleophilic addition of hydride ions to the nitrile carbon. libretexts.org Initially, an imine anion is formed, which then undergoes a second hydride addition to yield a dianion. Subsequent protonation during aqueous workup affords the primary amine. libretexts.org Milder reducing agents, like diisobutylaluminum hydride (DIBAL-H), can be used to achieve partial reduction, leading to the formation of an aldehyde after hydrolysis. wikipedia.org
Hydrolytic Transformations: Nitriles can be hydrolyzed to either amides or carboxylic acids, depending on the reaction conditions. lumenlearning.com This process can be catalyzed by either acid or base. libretexts.org
Acid-Catalyzed Hydrolysis: In the presence of an acid, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom. chemistrysteps.comlumenlearning.com A weak nucleophile like water can then attack the carbon, leading to the formation of a protonated amide after a series of proton transfers. libretexts.orgyoutube.com Further hydrolysis of the amide yields a carboxylic acid. youtube.com
Base-Catalyzed Hydrolysis: Under basic conditions, a strong nucleophile like the hydroxide ion directly attacks the electrophilic nitrile carbon. chemistrysteps.com The resulting imine anion is then protonated by water. libretexts.org Tautomerization of the resulting imidic acid yields an amide, which can be further hydrolyzed to a carboxylate salt upon continued exposure to the basic conditions. libretexts.orgchemistrysteps.com
Palladium- or Cobalt-Catalyzed Nitrile Activation and Hydration
The hydration of nitriles to amides can be facilitated by transition metal catalysts, offering milder reaction conditions compared to traditional acid or base-catalyzed methods.
Palladium-Catalyzed Hydration: Palladium complexes have been shown to catalyze the hydration of nitriles. One notable system involves a palladium/arsenic-based catalytic cycle that operates under neutral pH and moderate temperatures (60°C). frontiersin.orgnih.govnih.gov In this process, a palladium(II) catalyst coordinates to the nitrile group, activating it for nucleophilic attack by water. nih.gov This method has been successfully applied to a range of aliphatic and aromatic nitriles. frontiersin.orgresearchgate.net The catalytic performance can be influenced by the nature of the palladium species, with palladium-based nanoparticles also demonstrating activity. cnr.it
Cobalt-Catalyzed Hydration: Cobalt-containing complexes are also effective catalysts for nitrile hydration. acs.org The mechanism often involves the coordination of the nitrile to the cobalt center, which activates the nitrile for intramolecular attack by a cobalt-bound hydroxide. acs.org This process can lead to a significant rate acceleration for the hydration reaction. acs.org Cobalt-based catalysts have been explored for various nitrile transformations, including hydrogenation to primary amines. nih.govacs.org The active site of cobalt-containing nitrile hydratase enzymes has been studied to understand the biological mechanism of nitrile hydration. researchgate.net
Table 2: Comparison of Catalytic Nitrile Hydration Methods
| Catalyst System | Metal | Typical Conditions | Key Features |
|---|---|---|---|
| Palladium/Arsenic | Palladium | Neutral pH, 60°C | Mild conditions, applicable to various nitriles frontiersin.orgnih.gov |
| Cobalt Complex | Cobalt | Varies | Can provide significant rate acceleration acs.org |
Chemical Transformations Involving the Cyclopropylmethoxy Moiety
The cyclopropylmethoxy group consists of a cyclopropane ring attached to a methoxy (B1213986) group. Its reactivity is influenced by the inherent strain of the three-membered ring and the stability of the ether linkage.
Ring-Opening Reactions of the Cyclopropane Ring
The significant ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions under certain conditions. wikipedia.org These reactions can be initiated by electrophiles, radicals, or through transition metal catalysis, and lead to the formation of a more stable, acyclic product. beilstein-journals.orgnih.gov The regioselectivity of the ring opening is often influenced by the substituents on the cyclopropane ring. nih.gov For instance, donor-acceptor substituted cyclopropanes can undergo heterolytic cleavage of the bond vicinal to both groups. nih.gov In the context of a cyclopropylmethoxy group, the ether oxygen could potentially influence the ring-opening process.
Stability and Reactivity of the Cyclopropyl (B3062369) Ether Linkage
The ether linkage in the cyclopropylmethoxy moiety is generally stable under neutral and basic conditions. However, like other ethers, it can be cleaved under strongly acidic conditions, often involving reagents like hydroiodic or hydrobromic acid. The cyclopropyl group itself is relatively stable but can undergo reactions that involve the cleavage of the C-C bonds of the ring, particularly when activated by adjacent functional groups or through interaction with transition metals. chemrxiv.org The stability of cyclopropyl-substituted compounds can vary depending on the other atoms or groups attached to the ring. openalex.org For instance, cyclopropyl methyl ether is known to be a peroxide-forming chemical. nih.gov
Aromatic Ring Functionalization: Electrophilic Aromatic Substitution and Directed Metalation
The benzene (B151609) ring of 4-cyclopropylmethoxy-3-methyl-benzonitrile is activated towards electrophilic aromatic substitution by the presence of the electron-donating cyclopropylmethoxy and methyl groups. These groups increase the nucleophilicity of the ring, making it more susceptible to attack by electrophiles. masterorganicchemistry.com The directing effects of these substituents are crucial in determining the position of substitution.
The cyclopropylmethoxy group at position 4 and the methyl group at position 3 are both ortho, para-directing. rsc.org However, the para position to the powerful activating cyclopropylmethoxy group is occupied by the nitrile. The positions ortho to the cyclopropylmethoxy group are positions 3 and 5. Position 3 is already substituted with a methyl group. Therefore, electrophilic attack is sterically hindered at this position. The remaining ortho position (position 5) and the position ortho to the methyl group (position 2) are the most likely sites for substitution. The nitrile group is a meta-directing and deactivating group, which will direct incoming electrophiles to position 5, reinforcing the directing effect of the activating groups.
Electrophilic Aromatic Substitution Reactions:
A common example of electrophilic aromatic substitution is nitration . The nitration of substituted anisoles, such as o-methylanisole and p-methylanisole, has been studied in aqueous sulfuric acid. rsc.org For this compound, nitration is expected to occur primarily at position 5, ortho to the cyclopropylmethoxy group and meta to the nitrile group. The reaction would typically be carried out using a mixture of nitric acid and sulfuric acid.
Another important electrophilic substitution is bromination . The bromination of o-methylanisole is known to produce 4-bromo-2-methylanisole. sigmaaldrich.com For this compound, bromination with reagents like N-bromosuccinimide (NBS) in acetonitrile (B52724) is expected to favor ring bromination over benzylic bromination, yielding the 5-bromo derivative. mdma.ch
| Reaction | Reagents | Expected Major Product |
| Nitration | HNO₃, H₂SO₄ | 4-Cyclopropylmethoxy-3-methyl-5-nitro-benzonitrile |
| Bromination | NBS, CH₃CN | 5-Bromo-4-cyclopropylmethoxy-3-methyl-benzonitrile |
Directed Metalation:
Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgunblog.fr The reaction utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho position. wikipedia.orgorganic-chemistry.orgbaranlab.org The resulting aryllithium intermediate can then be trapped with various electrophiles.
In this compound, the cyclopropylmethoxy group can act as a directing group. wikipedia.org The oxygen atom of the ether can coordinate to the lithium of the organolithium reagent, directing deprotonation to an adjacent ortho position. The two ortho positions to the cyclopropylmethoxy group are positions 3 and 5. Position 3 is substituted with a methyl group, which is less acidic than the aromatic proton at position 5. Therefore, treatment with a strong base like n-butyllithium (n-BuLi) is expected to selectively deprotonate the C-5 position. uwindsor.ca The resulting lithiated species can then react with a range of electrophiles to introduce new functional groups at this position.
| Electrophile | Reagent | Product at C-5 |
| Carbon dioxide | CO₂ | Carboxylic acid |
| Aldehyde | RCHO | Secondary alcohol |
| Ketone | RCOR' | Tertiary alcohol |
| Iodine | I₂ | Iodo |
Cross-Coupling Reactions at the Benzonitrile (B105546) Core (e.g., Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. libretexts.org To perform a Suzuki-Miyaura coupling on the benzonitrile core of this compound, a halogen substituent is required on the aromatic ring.
Assuming the synthesis of a bromo-derivative, such as 5-bromo-4-cyclopropylmethoxy-3-methyl-benzonitrile (as might be prepared via electrophilic bromination), this compound could serve as a substrate for Suzuki-Miyaura coupling. The reaction would involve treating the bromo-benzonitrile with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. This would result in the formation of a new carbon-carbon bond at the C-5 position, leading to the synthesis of biaryl or styrenyl derivatives. The synthesis of 2-cyano-4-methylbiphenyl has been achieved via a Suzuki-Miyaura coupling, demonstrating the feasibility of this reaction on a similarly substituted benzonitrile. researchgate.net
The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst.
| Boronic Acid | Catalyst | Base | Expected Product |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 4-Cyclopropylmethoxy-3-methyl-5-phenyl-benzonitrile |
| Vinylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 4-Cyclopropylmethoxy-3-methyl-5-vinyl-benzonitrile |
Derivatization Strategies via the Methyl Group
The methyl group at the C-3 position of this compound offers another site for chemical modification. The benzylic protons of the methyl group are susceptible to radical reactions and oxidation.
Benzylic Bromination:
Free radical bromination of the methyl group can be achieved using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or under light irradiation. pearson.com This reaction would lead to the formation of 4-cyclopropylmethoxy-3-(bromomethyl)-benzonitrile. This benzylic bromide is a versatile intermediate that can undergo various nucleophilic substitution reactions to introduce a wide range of functional groups. However, as noted earlier, the choice of solvent is critical, as using acetonitrile with NBS tends to favor aromatic bromination. mdma.ch
Oxidation of the Methyl Group:
The methyl group can be oxidized to introduce oxygen-containing functional groups. The oxidation of 4-methylanisole has been investigated, providing insights into the potential reactivity of the methyl group in the target molecule. researchgate.net Depending on the oxidizing agent and reaction conditions, the methyl group can be converted to an aldehyde, a carboxylic acid, or an alcohol. For instance, enzymatic oxidation of 3-methylanisole has been shown to yield vanillin derivatives through hydroxylation of the methyl group. researchgate.net
| Reaction | Reagents | Product |
| Benzylic Bromination | NBS, Benzoyl Peroxide, CCl₄ | 4-Cyclopropylmethoxy-3-(bromomethyl)-benzonitrile |
| Oxidation to Aldehyde | Mild oxidizing agent (e.g., MnO₂) | 4-Cyclopropylmethoxy-3-formyl-benzonitrile |
| Oxidation to Carboxylic Acid | Strong oxidizing agent (e.g., KMnO₄) | 4-Cyclopropylmethoxy-3-carboxy-benzonitrile |
Synthetic Utility and Building Block Applications of 4 Cyclopropylmethoxy 3 Methyl Benzonitrile
Precursor in the Synthesis of Diverse Heterocyclic Compounds
The nitrile group of 4-Cyclopropylmethoxy-3-methyl-benzonitrile is a key functional handle that can be readily transformed into a variety of other functionalities, making it an excellent precursor for the synthesis of diverse heterocyclic compounds. A prominent application of this building block is in the synthesis of substituted pyrrolidines, a common scaffold in medicinal chemistry.
A significant body of work, primarily documented in the patent literature, demonstrates the conversion of this compound into more complex molecules that incorporate heterocyclic rings. For instance, the compound is a crucial starting material in multi-step syntheses of protein-tyrosine kinase inhibitors. In these synthetic sequences, the benzonitrile (B105546) is subjected to reactions that transform the nitrile group, often as part of a larger convergent synthesis strategy.
One illustrative example involves the reaction of this compound with a Grignard reagent, followed by further synthetic manipulations to construct a pyrrolidine (B122466) ring system. The resulting complex molecules are designed to interact with specific biological targets, and the initial benzonitrile provides a foundational fragment of the final structure.
The versatility of the nitrile group allows for its conversion into amines, amides, and other nitrogen-containing functional groups, which are then incorporated into various heterocyclic frameworks. While the primary documented use is in the synthesis of pyrrolidine derivatives, the inherent reactivity of the nitrile suggests potential for its application in the synthesis of other heterocycles such as triazoles, although specific examples for this particular benzonitrile are not widely reported in the literature. beilstein-journals.org
Role as a Key Intermediate in the Construction of Complex Organic Architectures
The strategic placement of the cyclopropylmethoxy, methyl, and nitrile groups on the aromatic ring makes this compound a key intermediate in the assembly of complex organic molecules, particularly those with pharmaceutical applications. Its role as a "key intermediate" signifies that it is a crucial, often commercially sourced, starting material in a synthetic pathway leading to a high-value final product.
Numerous patents describe the use of this compound as a fundamental building block for the synthesis of a class of compounds known as protein-tyrosine kinase inhibitors. These complex molecules often feature a central heterocyclic core linked to various substituted aromatic rings. The 4-Cyclopropylmethoxy-3-methyl-phenyl moiety, derived from the starting benzonitrile, frequently constitutes a significant portion of the final molecular structure, often serving as a key recognition element for the biological target.
Development of Novel Reaction Methodologies Utilizing the Chemical Compound as a Substrate
While this compound is extensively used as a building block in target-oriented synthesis, its application as a model substrate for the development of novel reaction methodologies is not widely documented in the scientific literature. The focus of existing research lies in its utility for constructing specific, complex molecules rather than exploring its fundamental reactivity in new chemical transformations.
However, the chemical functionalities present in the molecule, namely the substituted benzonitrile, offer potential for its use in methodological studies. Benzonitriles, in general, are versatile substrates in a variety of transformations. For instance, the development of new methods for C-H functionalization often employs substituted benzonitriles to direct the reaction to a specific position on the aromatic ring. While such studies have been conducted on other benzonitrile derivatives, specific examples utilizing this compound for this purpose are not readily found.
Future research in this area could explore the reactivity of the C-H bonds on the aromatic ring or the methyl group, or the development of new transformations of the nitrile or cyclopropylmethoxy groups. Such studies would not only expand the fundamental understanding of the reactivity of this compound but also potentially open up new avenues for its application in organic synthesis.
Applications in the Synthesis of Specialty Chemicals and Advanced Materials
The documented applications of this compound are predominantly in the field of medicinal chemistry, specifically for the synthesis of potential pharmaceutical agents. Its use in the production of other types of specialty chemicals or advanced materials is not extensively reported in the current scientific and patent literature.
The term "specialty chemicals" encompasses a broad range of products, including agrochemicals, dyes, and electronic materials. While the structural motifs present in this compound could potentially be incorporated into such products, there is no clear evidence of its current use in these areas.
Similarly, in the field of advanced materials, which includes polymers, liquid crystals, and organic electronics, the specific properties of this compound have not been widely explored. The synthesis of functional materials often relies on molecules with specific electronic, optical, or self-assembly properties. Although substituted benzonitriles can be precursors to materials with interesting properties, the research focus for this compound has remained on its biological applications. The potential for this compound to serve as a monomer or a precursor to a functional material remains an area for future investigation.
Design and Synthesis of Chemically Related Analogues for Structure-Activity Relationship Studies (General Chemical Research)
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry and agrochemical research, where the systematic variation of a molecule's structure is used to understand its effect on biological activity. While this compound is a key component in the synthesis of molecules that are themselves the subject of extensive SAR studies, the design and synthesis of a series of analogues of this specific benzonitrile for general chemical research purposes are not a primary focus of the available literature.
The SAR studies found in the patent literature typically involve modifying other parts of the final complex molecule while keeping the 4-Cyclopropylmethoxy-3-methyl-phenyl fragment constant. This indicates the importance of this specific substitution pattern for the desired biological activity.
Future Directions and Emerging Research Avenues for 4 Cyclopropylmethoxy 3 Methyl Benzonitrile Research
Exploration of New Catalytic Systems for Efficient Synthesis
The industrial viability and laboratory accessibility of 4-Cyclopropylmethoxy-3-methyl-benzonitrile are highly dependent on efficient and sustainable synthetic methods. Future research will likely focus on novel catalytic systems that offer higher yields, milder reaction conditions, and improved selectivity, moving beyond traditional synthetic routes.
Key research avenues include:
Photoredox Catalysis : The use of visible-light-assisted methods, employing organic photoredox catalysts like 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), presents a promising strategy. researchgate.net This approach can facilitate the synthesis of aryl nitriles from more accessible precursors under gentle conditions. researchgate.net
Ionic Liquids : Novel green synthetic routes using ionic liquids could be explored. For instance, hydroxylamine (B1172632) 1-sulfobutyl pyridine (B92270) hydrosulfate salt has been shown to be an effective alternative to hydroxylamine hydrochloride in benzonitrile (B105546) synthesis, where the ionic liquid acts as a co-solvent, catalyst, and phase-separation agent, simplifying the process and eliminating the need for metal salt catalysts. rsc.org This method has achieved 100% conversion and yield for benzaldehyde (B42025) at 120 °C within 2 hours. rsc.org
Nanocatalysts : The application of nanocatalysts, such as transition metal oxide clusters fabricated within zeolite pores, could enable highly selective and efficient synthesis via ammoxidation of the corresponding alkylbenzene precursor. medcraveonline.com Similarly, nickel boride nanoclusters supported on molecular sieves have proven effective for the hydrogenation of N=X bonds, a reaction type relevant to nitrile chemistry. researchgate.net
Low-Valent Titanium Systems : Catalytic systems composed of titanium chlorido complexes and magnesium have been shown to be active for the cyclotrimerization of benzonitriles. researchgate.net Investigating their potential for the primary synthesis of functionalized benzonitriles could open new synthetic pathways.
Table 1: Comparison of Emerging Catalytic Systems for Benzonitrile Synthesis
| Catalytic System | Precursors | Key Advantages | Potential Application for this compound |
|---|---|---|---|
| Organic Photoredox Catalysts (e.g., 4CzIPN) | Alcohols, Methyl Arenes | Mild conditions, visible light, single electron transfer (SET) mechanism researchgate.net | Synthesis from 4-cyclopropylmethoxy-3-methylbenzyl alcohol or 4-cyclopropylmethoxy-3-methyl-toluene. |
| Ionic Liquids (e.g., [HSO3-b-Py]·HSO4) | Aldehydes, Hydroxylamine Salts | Green chemistry (recyclable), no metal catalyst, simplified separation rsc.org | Synthesis from 4-cyclopropylmethoxy-3-methylbenzaldehyde. |
| Nanocatalysts (e.g., Metal Oxides in Zeolites) | Alkylbenzenes | High selectivity and efficiency in sub-nano spaces medcraveonline.com | Direct ammoxidation of the corresponding toluene (B28343) derivative. |
| Low-Valent Titanium Complexes | Benzonitriles | Catalyzes cyclotrimerization, potential for other nitrile transformations researchgate.net | Exploring novel formation pathways or subsequent derivatization. |
Integration into Supramolecular Chemistry and Self-Assembly Processes
The unique structural features of this compound, particularly the nitrile group and the aromatic ring, make it an interesting candidate for the construction of complex, ordered structures. The nitrile functional group is known to enhance binding affinity through hydrogen bonding and π–π interactions, which is a key principle in drug design and molecular assembly. mdpi.com
Future research could focus on:
Crystal Engineering : A systematic study of the intermolecular interactions, such as those elucidated by Hirshfeld surface analysis for other nitrile-containing compounds, could guide the design of crystalline materials with specific properties. mdpi.com The electron-withdrawing nature of the cyano group can influence π-conjugation and delocalize electron density, affecting the stability and reactivity of metal complexes. mdpi.com
Metal-Organic Frameworks (MOFs) : The nitrile group can act as a ligand to coordinate with metal centers, making the molecule a potential building block (linker) for MOFs. The cyclopropyl (B3062369) and methyl groups could be used to tune the pore size and chemical environment within the framework.
Cyclotrimerization : The self-assembly of benzonitrile derivatives into 2,4,6-triaryl-1,3,5-triazines is a known process catalyzed by systems such as titanium chlorido complexes with magnesium. researchgate.net Applying this reaction to this compound could produce a novel, highly substituted triazine with potentially interesting photophysical properties, as has been observed with other triazines formed this way. researchgate.net
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
To optimize synthesis and understand reaction mechanisms, real-time monitoring of chemical transformations is crucial. Advanced spectroscopic techniques offer a window into these processes as they occur, providing insights that are inaccessible through traditional endpoint analysis. spectroscopyonline.comnih.gov
Emerging techniques applicable to this research include:
Ultrafast Spectroscopy : Using femtosecond-scale lasers, this technique can observe molecular and electronic dynamics, providing unprecedented detail on transient intermediates and reaction pathways in the synthesis of this compound. spectroscopyonline.com
In Situ Reflectance and Raman Spectroscopy : Techniques like broad-band reflectance spectroscopy are valued for their simplicity, low cost, and fast acquisition rates for real-time monitoring. thetametrisis.com Handheld Raman spectrometers are increasingly used for on-site, real-time analysis, which could be adapted for monitoring reaction progress in a laboratory setting. spectroscopyonline.com
Integrated AI and Machine Learning : The fusion of spectroscopy with artificial intelligence (AI) and machine learning (ML) algorithms can be used to interpret complex spectral data, identify subtle patterns, and predict reaction outcomes with high accuracy. spectroscopyonline.com
Table 2: Advanced Spectroscopic Methods for In Situ Analysis
| Technique | Principle | Key Advantage for this Research |
|---|---|---|
| Ultrafast Spectroscopy | Probes molecular dynamics on the femtosecond timescale. spectroscopyonline.com | Captures rapid processes and identifies short-lived intermediates in the catalytic synthesis. |
| Broad-band Reflectance Spectroscopy | Measures changes in light reflectance over a wide spectrum. thetametrisis.com | Offers a simple, low-cost method for real-time monitoring of reaction kinetics. |
| Portable Raman Spectroscopy | Analyzes molecular vibrations via inelastic light scattering. spectroscopyonline.com | Enables on-site, real-time analysis of reactant consumption and product formation without complex sample preparation. |
| AI/ML-Enhanced Spectroscopy | Uses algorithms to analyze complex spectral data. spectroscopyonline.com | Improves accuracy of data interpretation, pattern recognition, and prediction of reaction behavior. |
Synergistic Experimental and Computational Approaches for Mechanistic Elucidation
A deep understanding of reaction mechanisms is best achieved by combining experimental data with computational modeling. This synergistic approach can validate proposed pathways, explain observed selectivity, and guide the design of more effective catalysts and reaction conditions.
Future work in this area should involve:
Kinetic and Spectroscopic Studies : Detailed kinetic analysis, similar to studies on Ni-catalyzed homocoupling, can be performed using techniques like NMR spectroscopy to identify key intermediates, such as [(Ligand)₂Ni(Aryl)Cl] complexes, and understand the role of co-products. acs.org
Computational Modeling : Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways. For example, computational studies have been crucial in understanding how the ligand environment on a catalyst surface governs reaction selectivity between different coupling pathways (e.g., C-C vs. C-N bond formation). acs.org Such models can elucidate the role of transition states and how their structures are influenced by reagents. researchgate.net
Combined Analysis : A powerful strategy involves using experimental data to build and refine computational models. This has been successfully applied to reveal novel mechanisms, such as the involvement of μ-aminodiboranes as catalytically active species in hydroboration reactions, a finding supported by both experimental and computational evidence. researchgate.net
Development of High-Throughput Synthesis and Screening Methodologies
To accelerate the discovery of new applications and optimize reaction conditions for this compound and its derivatives, high-throughput techniques are indispensable. These methods allow for the rapid synthesis and evaluation of many compounds or reaction variables in parallel.
Key development areas include:
High-Throughput Synthesis (HTS) : The use of automated, parallel synthesis platforms can be explored to quickly generate a library of derivatives based on the this compound scaffold. This would facilitate structure-activity relationship (SAR) studies.
High-Throughput Screening (HTS) : For screening the biological or material properties of derivatives, advanced assay technologies are needed. Homogeneous Time-Resolved Fluorescence (HTRF) is a widely used platform for drug target studies in HTS, as it measures molecular interactions in a homogeneous format. acs.org
Flow Chemistry : Continuous-flow systems offer precise control over reaction parameters (temperature, pressure, time) and can be integrated with in-line purification and analysis. Developing a flow-based synthesis for this compound could enable rapid optimization and scaling. This approach is also foundational for developing continuous-flow photocatalytic screening systems. researchgate.net
Q & A
Basic: How can researchers optimize the synthesis of 4-Cyclopropylmethoxy-3-methyl-benzonitrile to improve yield and purity?
Methodological Answer:
Synthetic optimization involves:
- Stepwise functionalization : Introduce the cyclopropylmethoxy group via nucleophilic substitution under controlled conditions (e.g., using NaH as a base in anhydrous DMF at 60°C) .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate intermediates. Final recrystallization in ethanol improves purity .
- Monitoring : Track reaction progress via TLC and confirm intermediate structures using NMR (e.g., characteristic shifts for benzonitrile protons at ~7.2–7.5 ppm) .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : and NMR identify functional groups (e.g., cyclopropyl protons at δ 0.5–1.5 ppm and methoxy protons at δ 3.3–3.7 ppm) .
- X-ray Diffraction (XRD) : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, ensuring accurate bond-length and angle measurements .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated : 203.09 g/mol) .
Advanced: How can computational modeling predict the biological interactions of this compound derivatives?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., kinases or GPCRs). Validate with experimental IC values from enzyme inhibition assays .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability of derivatives .
- MD Simulations : Assess compound stability in biological matrices (e.g., plasma protein binding) using GROMACS .
Advanced: How should researchers resolve contradictions in crystallographic or spectroscopic data for this compound?
Methodological Answer:
- Data Validation : Cross-check XRD results with SHELX-refined models to address discrepancies in bond angles or space group assignments .
- Multi-Technique Correlation : Compare NMR chemical shifts with computational predictions (e.g., Gaussian-based NMR simulations) to identify misassignments .
- Peer Review : Replicate synthesis and characterization steps independently, as structural misidentifications (e.g., regioisomerism) are common in substituted benzonitriles .
Basic: What factors influence the stability of this compound under laboratory conditions?
Methodological Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the nitrile group .
- Moisture Control : Use desiccants during storage; the cyclopropylmethoxy group is prone to hydrolysis in humid environments .
- Inert Atmosphere : Conduct reactions under nitrogen to avoid oxidation of the methyl substituent .
Advanced: How can researchers design experiments to evaluate the compound’s interaction with biological membranes?
Methodological Answer:
- Langmuir Trough Assays : Measure changes in lipid monolayer surface pressure upon compound addition to assess membrane penetration .
- Fluorescence Anisotropy : Use DPH probes to evaluate membrane fluidity modulation .
- MD Simulations : Model partitioning coefficients (log P) to predict passive diffusion across bilayers .
Basic: What analytical methods are suitable for quantifying this compound in complex matrices?
Methodological Answer:
- HPLC-UV : Use a C18 column with isocratic elution (acetonitrile/water, 60:40) and detect at λ = 254 nm .
- LC-MS/MS : Employ MRM transitions (e.g., m/z 203 → 154 for quantification) to enhance specificity in biological samples .
- Internal Standards : Deuterated analogs (e.g., ) improve accuracy in calibration curves .
Advanced: How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
Methodological Answer:
- PK/PD Modeling : Integrate bioavailability data (e.g., C and t) to adjust dosing regimens .
- Metabolite Profiling : Identify active/inactive metabolites via UPLC-QTOF-MS to explain reduced in vivo activity .
- Tissue Distribution Studies : Use radiolabeled -analogs to track compound accumulation in target organs .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., HCN traces) .
- Spill Management : Neutralize spills with sodium hypochlorite solution to degrade nitrile groups .
Advanced: How can researchers leverage structure-activity relationships (SAR) to enhance the compound’s bioactivity?
Methodological Answer:
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -CF) at the 4-position to improve target binding affinity .
- Pharmacophore Mapping : Overlay crystal structures of analogs to identify critical interactions (e.g., hydrogen bonding with the nitrile group) .
- In Silico Screening : Use virtual libraries to prioritize derivatives with optimal ADMET profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
